Cas no 2649082-97-1 (1-(2-isocyanatopropan-2-yl)-2,3-dimethylbenzene)

1-(2-Isocyanatopropan-2-yl)-2,3-dimethylbenzene is a specialized aromatic isocyanate compound featuring a sterically hindered isocyanate group attached to a dimethyl-substituted benzene ring. This structural configuration enhances its reactivity in polyurethane and polyurea synthesis, offering controlled cross-linking and improved thermal stability in polymer formulations. The tert-butyl-like substitution adjacent to the isocyanate group contributes to selective reactivity, reducing side reactions and enabling precise polymerization control. Its low volatility and compatibility with various polyols make it suitable for high-performance coatings, adhesives, and elastomers requiring durability and chemical resistance. The compound is typically handled under anhydrous conditions to prevent premature hydrolysis.
1-(2-isocyanatopropan-2-yl)-2,3-dimethylbenzene structure
2649082-97-1 structure
Product Name:1-(2-isocyanatopropan-2-yl)-2,3-dimethylbenzene
CAS No:2649082-97-1
MF:C12H15NO
MW:189.253603219986
CID:5946498
PubChem ID:105443730
Update Time:2025-05-24

1-(2-isocyanatopropan-2-yl)-2,3-dimethylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(2-isocyanatopropan-2-yl)-2,3-dimethylbenzene
    • 2649082-97-1
    • EN300-1826745
    • Inchi: 1S/C12H15NO/c1-9-6-5-7-11(10(9)2)12(3,4)13-8-14/h5-7H,1-4H3
    • InChI Key: LBXLEEZESJXATJ-UHFFFAOYSA-N
    • SMILES: O=C=NC(C)(C)C1C=CC=C(C)C=1C

Computed Properties

  • Exact Mass: 189.115364102g/mol
  • Monoisotopic Mass: 189.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 29.4Ų

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Additional information on 1-(2-isocyanatopropan-2-yl)-2,3-dimethylbenzene

1-(2-isocyanatopropan-2-yl)-2,3-dimethylbenzene: A Comprehensive Overview

1-(2-isocyanatopropan-2-yl)-2,3-dimethylbenzene (CAS No: 2649082-97-1) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, also referred to as isocyanate derivative, has garnered attention due to its unique structural properties and reactivity. In this article, we delve into the chemical characteristics, synthesis methods, applications, and recent advancements related to this compound.

The molecular structure of 1-(2-isocyanatopropan-2-yl)-2,3-dimethylbenzene consists of a benzene ring substituted with two methyl groups at the 2 and 3 positions and an isocyanate group attached to the 1 position. The isocyanate group (-NCO) is a highly reactive functional group, making this compound valuable in polymer chemistry and as an intermediate in organic synthesis. The presence of methyl groups on the benzene ring introduces steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.

Recent studies have highlighted the potential of isocyanate derivatives in the development of advanced materials such as polyurethanes and thermosetting resins. Researchers have explored the use of 1-(2-isocyanatopropan-2-yl)-2,3-dimethylbenzene in creating high-performance adhesives and coatings with enhanced mechanical properties. For instance, a study published in *Journal of Polymer Science* demonstrated that incorporating this compound into polyurethane formulations significantly improved their thermal stability and tensile strength.

In terms of synthesis, 1-(2-isocyanatopropan-2-yl)-2,3-dimethylbenzene can be prepared through various methods, including nucleophilic aromatic substitution and coupling reactions. One efficient approach involves the reaction of 1-chloro-2,3-dimethylbenzene with an isocyanate precursor under specific conditions. This method ensures high yield and purity, making it suitable for large-scale production.

The reactivity of isocyanate derivatives is a key area of research interest. Scientists have investigated the influence of substituents on the benzene ring on the reactivity of the isocyanate group. For example, studies have shown that electron-donating groups like methyl groups can activate the benzene ring towards nucleophilic attack, thereby enhancing the reactivity of the isocyanate group in certain reactions.

Beyond materials science, 1-(2-isocyanatopropan-2-yl)-2,3-dimethylbenzene has found applications in drug discovery and organic synthesis. Its ability to form stable bonds with amines makes it a valuable reagent in peptide synthesis and medicinal chemistry. Recent advancements in asymmetric synthesis have further expanded its utility in creating complex molecular architectures with high enantioselectivity.

From an environmental perspective, researchers are exploring sustainable methods for synthesizing isocyanate derivatives to minimize their ecological footprint. Green chemistry approaches, such as using biodegradable solvents or catalyzing reactions under mild conditions, are being increasingly adopted. These efforts aim to make the production of 1-(2-isocyanatopropan-2-yl)-2,3-dimethylbenzene more eco-friendly while maintaining its high performance.

In conclusion, 1-(2-isocyanatopropan-2-yl)-2,3-dimethylbenzene (CAS No: 264908

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